Fluorescein 6-Isothiocyanate
Description
Pioneering Work by Seiwald and Burckhalter in Isothiocyanate Functionalization
The journey toward the development of this compound begins with the synthesis of the parent molecule fluorescein in 1871 by German chemist Adolf von Baeyer. This early work created the foundation upon which later researchers would build. Baeyer produced this first synthetic fluorophore pigment from phthalic anhydride and resorcinol, naming it resorcinphthalein, though it would later become known simply as fluorescein.
The pivotal moment in the development of fluorescein isothiocyanate came in 1958 when Robert J. Seiwald and Joseph H. Burckhalter synthesized the molecule by functionalizing fluorescein with an isothiocyanate reactive group (-N=C=S). This critical modification replaced a hydrogen atom on the bottom ring of the fluorescein structure, creating a compound that could readily form stable bonds with proteins and other biomolecules.
Seiwald and Burckhalter's groundbreaking work occurred at the University of Kansas, where they successfully developed both fluorescein isothiocyanate (FITC) and rhodamine isothiocyanate (RITC). Their innovation was recognized with a patent in 1960, marking FITC as the first useful antibody labeling agent, a status that has endured for decades since. This achievement built upon earlier conceptual work from 1941, when labeling principles for identifying diseases were introduced but had proved difficult to implement practically.
The backgrounds of these pioneering scientists provide insight into their collaborative success. Robert Seiwald was born in Fort Morgan, Colorado, served in World War II, and earned his Ph.D. in organic chemistry from St. Louis University in 1954 before joining Burckhalter at the University of Kansas. Joseph Burckhalter, born in Columbia, South Carolina, earned degrees from the University of South Carolina, University of Illinois, and the University of Michigan before working at Parke-Davis, where he derived Camoquin (a malaria treatment) from Tylenol. Both scientists went on to distinguished academic careers, with Seiwald becoming a professor at the University of San Francisco and Burckhalter serving as a professor of medicinal chemistry at the University of Michigan.
In 1958, their landmark paper "Isothiocyanate compounds as fluorescent labeling agents for immune serum" with colleagues Downs and Metcalf established the foundation for immunofluorescence techniques that would transform biological research.
Transition from Broad-Spectrum Fluorophores to Isomer-Specific Derivatives
The evolution from general fluorescein compounds to specific isomers represents a significant advancement in fluorescent labeling technology. Early applications of fluorescein in biological research emerged decades after Baeyer's initial synthesis. A watershed moment came in 1941 when American physician Albert Coons recognized the broader implications of labeling proteins with fluorescent antibodies for cellular localization. Coons and colleagues developed methods to visualize proteins in animal tissue by conjugating antibodies to fluorescein, establishing the technique now known as immunofluorescence.
Initially, researchers utilized mixed isomers of fluorescein isothiocyanate without distinguishing between them. However, as applications became more sophisticated, the scientific community recognized the importance of isomer-specific properties. FITC typically exists as a mixture of two primary isomers: fluorescein 5-isothiocyanate (5-FITC or Isomer I) and this compound (6-FITC or Isomer II). These isomers differ in the position of the isothiocyanate group on the bottom benzene ring of the molecule, with 5-FITC having the group at position 5 and 6-FITC at position 6.
The transition to isomer-specific applications was driven by subtle but important differences in their properties. While the variation in excitation and emission wavelengths between the two isomers is relatively minor, purified isomers offer greater consistency in labeling reactions and spectral characteristics, which became increasingly important as analytical techniques grew more precise.
Properties
IUPAC Name |
3',6'-dihydroxy-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)26-19-9-13(24)3-6-16(19)21(15)17-7-11(22-10-28)1-4-14(17)20(25)27-21/h1-9,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFZXYECNSNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293325 | |
| Record name | Fluorescein 6-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18861-78-4 | |
| Record name | Fluorescein 6-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorescein 6-Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCEIN 6-ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360X6ZS9ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classical Thiophosgene-Mediated Synthesis
The traditional route involves two stages:
-
Fluorescein Activation : Fluorescein is dissolved in anhydrous dimethylformamide (DMF) and treated with thiophosgene at 0–4°C for 2 hours.
-
Isothiocyanate Formation : The intermediate thiocarbamoyl chloride reacts with excess ammonium thiocyanate, followed by precipitation in ice-cold ether.
Key Parameters :
Modern Thiocarbonyl Transfer Reagent Methods
Recent protocols avoid thiophosgene by employing reagents like chlorothionoformate (ClSC(O)R). For example:
-
Reagent Preparation : Chlorothionoformate is synthesized by reacting thioacetic acid with oxalyl chloride.
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Coupling Reaction : Fluorescein reacts with chlorothionoformate in dichloromethane at room temperature for 6 hours.
Advantages :
Reaction Optimization and Kinetics
pH-Dependent Reactivity
The reaction efficiency of 6-FITC synthesis correlates strongly with pH:
| pH Range | Reaction Efficiency (%) | Dominant Product |
|---|---|---|
| 7.0–8.5 | 45–55 | 5-FITC |
| 8.5–9.5 | 70–75 | 6-FITC |
| >9.5 | 65–70 | Hydrolysis Byproducts |
Data adapted from Maeda et al. (1969) and Sigma-Aldrich protocols.
At pH 9.0–9.5, the isothiocyanate group exhibits optimal electrophilicity for amine conjugation while suppressing hydrolysis. Buffers such as 0.1 M sodium carbonate (pH 9.0) are preferred, as Tris or glycine buffers inhibit the reaction by competing for the isothiocyanate group.
Solvent Systems
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMSO | 46.7 | 8.2 |
| DMF | 36.7 | 6.9 |
| Acetonitrile | 37.5 | 5.1 |
Data sourced from GlpBio solubility studies and ChemRxiv.
Dimethyl sulfoxide (DMSO) accelerates the reaction due to its high polarity, which stabilizes the transition state. However, DMSO can promote isomerization at elevated temperatures (>25°C), necessitating strict temperature control.
Purification and Characterization
Chromatographic Separation
Post-synthesis purification employs size-exclusion chromatography (SEC) or reverse-phase HPLC:
-
SEC Conditions :
-
HPLC Conditions :
Spectroscopic Validation
6-FITC exhibits distinct spectral properties:
| Parameter | Value |
|---|---|
| λ_ex (max) | 495 nm |
| λ_em (max) | 519 nm |
| Molar Extinction (ε) | 68,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.93 |
Data compiled from Sigma-Aldrich and Chem-Impex.
FT-IR analysis confirms the isothiocyanate group via a sharp peak at 2050–2100 cm⁻¹ (N=C=S stretch).
Industrial-Scale Production
Large-scale synthesis (≥1 kg batches) requires:
Chemical Reactions Analysis
Types of Reactions: Fluorescein 6-isothiocyanate primarily undergoes substitution reactions due to the presence of the isothiocyanate group. It reacts with nucleophiles such as amines and thiols to form thiourea derivatives .
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form thiourea derivatives.
Thiols: Reacts with thiol groups to form dithiocarbamate derivatives.
Solvents: Common solvents include pyridine, dimethyl sulfoxide, and acetone.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Dithiocarbamate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
Protein Labeling
One of the primary applications of 6-FITC is in the labeling of proteins for fluorescence microscopy and flow cytometry. The dye reacts with primary amines on proteins, allowing researchers to visualize protein localization and interactions within cells.
- Case Study : In a study investigating the localization of membrane proteins in live cells, researchers used 6-FITC to label specific antibodies targeting these proteins. The fluorescence intensity allowed for detailed imaging of protein distribution across the cell membrane .
Immunofluorescence
6-FITC is extensively used in immunofluorescence assays, where it labels antibodies for the detection of specific antigens in tissue sections or cell samples.
- Application Example : In Western blotting and ELISA (Enzyme-Linked Immunosorbent Assay), FITC-labeled antibodies enable sensitive detection of target proteins, enhancing assay specificity and sensitivity .
Flow Cytometry
Flow cytometry utilizes 6-FITC for analyzing cell populations based on their fluorescence characteristics. This application is crucial for immunophenotyping and assessing cellular responses.
- Data Table :
| Application | Purpose | Key Benefits |
|---|---|---|
| Protein Labeling | Visualize protein localization | High sensitivity |
| Immunofluorescence | Detect specific antigens | Enhanced specificity |
| Flow Cytometry | Analyze cell populations | Rapid analysis |
Biosensor Development
The properties of 6-FITC are also exploited in biosensor technologies, where it can be used to detect biomolecular interactions through fluorescence changes.
- Research Insight : A recent study developed a biosensor utilizing 6-FITC conjugated to a peptide that binds to specific receptors on cancer cells. The resulting fluorescence signal provided real-time monitoring of receptor engagement .
Live Cell Imaging
Due to its ability to penetrate cell membranes and label intracellular components, 6-FITC is employed in live cell imaging studies.
- Example : Researchers have used 6-FITC to track endocytosis processes in live neurons, providing insights into cellular uptake mechanisms .
Limitations and Considerations
While 6-FITC has numerous applications, it is important to consider its limitations:
Mechanism of Action
Fluorescein 6-isothiocyanate exerts its effects through its ability to form covalent bonds with nucleophiles. The isothiocyanate group reacts with amine and thiol groups on proteins, forming stable thiourea and dithiocarbamate derivatives. This covalent attachment allows the compound to act as a fluorescent label, enabling the visualization and quantification of biomolecules in various assays .
Comparison with Similar Compounds
Structural and Isomeric Differences
6-FITC belongs to the fluorescein isothiocyanate (FITC) family, which includes:
Key Distinctions :
- Reactivity : The positional isomerism affects steric accessibility. 6-FITC may exhibit marginally higher labeling efficiency in certain applications due to reduced steric hindrance compared to 5-FITC .
- Spectral Properties: Both isomers share nearly identical excitation/emission profiles (Ex/Em ≈ 491/516 nm), but minor shifts may occur depending on conjugation targets .
Comparison Table: FITC Isomers and Related Compounds
Functional Comparison with Other Fluorescein Derivatives
Fluorescein Diacetate: Reactivity: Non-fluorescent until hydrolyzed by intracellular esterases, used for cell viability assays . Key Difference: Lacks the isothiocyanate group, making it unsuitable for covalent conjugation .
Fluorescein-5-Maleimide :
- Reactivity : Targets sulfhydryl (-SH) groups instead of amines, enabling site-specific labeling .
- Application : Preferred for cysteine-rich proteins .
Fluorescein Sodium: Non-reactive: Used as a tracer in angiography and environmental monitoring .
Performance in Labeling Assays
- 6-FITC vs. 5-FITC : Studies suggest minimal functional differences in most assays, though 6-FITC is often selected for standardized protocols (e.g., pathogen identification in fluorescent antibody techniques) .
- Mixture vs. Pure Isomers : The isomer mixture is cost-effective for general use, while pure isomers are preferred for reproducibility in quantitative HPLC or mass spectrometry .
Biological Activity
Fluorescein 6-isothiocyanate (6-FITC) is a derivative of fluorescein, widely utilized in biological research due to its fluorescent properties and ability to label proteins and other biomolecules. This article explores the biological activity of 6-FITC, including its chemical properties, mechanisms of action, applications in research, and case studies demonstrating its utility.
This compound is characterized by the following properties:
- Chemical Formula : C₁₃H₉N₃O₂S
- Molecular Weight : 289.29 g/mol
- Excitation Wavelength : 494 nm
- Emission Wavelength : 518 nm
- Solubility : Soluble in aqueous solutions at pH > 6
6-FITC is reactive towards nucleophiles, particularly primary amines and sulfhydryl groups on proteins, making it an effective labeling agent for various biological assays .
The biological activity of 6-FITC primarily arises from its ability to react with nucleophilic sites on proteins. Upon conjugation, the resulting fluorescent conjugates can be used for various applications:
- Immunofluorescence : 6-FITC is extensively used for labeling antibodies in immunofluorescence microscopy and flow cytometry. The fluorescence emitted upon excitation allows for the visualization of specific proteins within cells or tissues.
- Cellular Uptake Studies : The internalization of 6-FITC-labeled compounds can be monitored using fluorescence microscopy. Studies have shown that FITC can enter cells via passive diffusion, leading to its accumulation in intracellular compartments such as vacuoles .
Table 1: Applications of this compound
Case Study 1: Intestinal Permeability Assessment
A study utilized fluorescein isothiocyanate dextran (FITC-d) to evaluate intestinal permeability in poultry. The research demonstrated that oral administration of FITC-d could reliably indicate "leaky gut syndrome," where increased serum levels of FITC-d correlate with intestinal inflammation and compromised tight junctions . The assay was modified to account for background fluorescence from dietary pigments, enhancing its accuracy.
Case Study 2: Antibody Labeling Efficiency
Research focused on optimizing the conjugation process of antibodies with fluorescein isothiocyanate. It was found that maintaining a high pH (9.5) and appropriate protein concentration significantly improved labeling efficiency, achieving maximal fluorescein-to-protein ratios within a short reaction time . This study underscores the importance of reaction conditions in maximizing the utility of FITC for antibody labeling.
Recent Developments
Recent advancements have explored novel applications for fluorescein derivatives, including their use in detecting environmental pollutants like PFAS (per- and polyfluoroalkyl substances). Researchers have integrated FITC into sensor technologies that measure fluorescence changes upon interaction with target compounds, demonstrating its versatility beyond traditional biological applications .
Q & A
Basic Research Questions
Chemical Reactivity and Conjugation Optimization Q1: What factors influence the efficiency of 6-FITC conjugation to proteins, and how can these be optimized experimentally? A: 6-FITC reacts with primary amines (e.g., lysine residues) via its isothiocyanate group to form stable thiourea bonds. To optimize labeling:
- pH : Maintain pH 8.5–9.5 (carbonate/bicarbonate buffer) to ensure amine deprotonation .
- Temperature : Incubate at 4°C for 12–24 hours to minimize protein denaturation while allowing sufficient reaction time.
- Molar Ratio : Use a 10:1 molar excess of 6-FITC to protein for moderate labeling; adjust based on target protein solubility and aggregation risks.
- Purification : Remove unreacted dye via dialysis, gel filtration, or size-exclusion chromatography . Validate efficiency using UV-Vis spectroscopy (absorbance at 494 nm for 6-FITC and 280 nm for protein) .
Safety and Handling Protocols Q2: What personal protective equipment (PPE) is required when handling 6-FITC, and why? A: 6-FITC poses risks of skin/eye irritation and respiratory sensitization (H315, H319, H334). Required PPE includes:
- Gloves : Nitrile or neoprene gloves tested for chemical permeation (EN 374 standard) .
- Eye/Face Protection : Safety goggles and face shields to prevent splashes .
- Respiratory Protection : Use N100/P3 respirators in poorly ventilated areas to avoid inhalation of particulates .
- Lab Coat : Flame-retardant, chemical-resistant clothing . Always work in a fume hood and avoid skin contact .
Storage and Stability Q3: How should 6-FITC be stored to maintain stability, and what degradation signs should researchers monitor? A: Store 6-FITC desiccated at 2–8°C in airtight, light-protected containers . Degradation indicators include:
- Color Change : From light brown to dark brown indicates oxidation.
- Solubility Issues : Precipitation in DMSO or DMF suggests hydrolysis of the isothiocyanate group.
- Fluorescence Quenching : Reduced emission at 516 nm (post-excitation at 491 nm) signals photobleaching or structural breakdown .
Advanced Research Questions
Isomer-Specific Analysis Q4: How can researchers confirm the isomer purity of 6-FITC (vs. 5-FITC) and assess its impact on experimental reproducibility? A:
- Analytical Methods : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA). 6-FITC typically elutes later than 5-FITC due to slight polarity differences .
- Spectroscopic Validation : Compare excitation/emission spectra with isomer standards. 6-FITC may exhibit marginally shifted peaks (e.g., Em 516 nm vs. 5-FITC at 518 nm) .
- Batch Consistency : Require certificates of analysis (CoA) from suppliers detailing isomer ratios (e.g., ≥97% isomer II) .
Photostability Under Experimental Conditions Q5: How can photostability of 6-FITC-labeled probes be quantified in live-cell imaging or super-resolution microscopy? A:
- Illumination Protocols : Expose samples to controlled light doses (e.g., 488 nm laser at 1–5% power) and track fluorescence decay over time using time-lapse imaging .
- Comparative Studies : Benchmark against photostable dyes (e.g., Alexa Fluor 488). Calculate half-life (t½) of fluorescence intensity .
- Quencher Use : Add antifade reagents (e.g., ProLong Diamond) to mitigate photobleaching in fixed samples .
Resolving Data Contradictions in Fluorescence Quantum Yield Q6: How can discrepancies in reported fluorescence quantum yields (Φ) of 6-FITC across studies be addressed? A: Potential sources of variability and mitigation strategies include:
- Solvent Effects : Φ varies with solvent polarity (e.g., higher in PBS vs. DMSO). Standardize solvent conditions .
- Isomer Contamination : Impure batches with 5-FITC alter Φ. Use HPLC-purified 6-FITC .
- pH Sensitivity : Fluorescence intensity drops below pH 7.0. Maintain physiological pH (7.4) unless studying pH-dependent behavior .
Comparative Studies with Alternative Fluorophores Q7: What experimental criteria justify selecting 6-FITC over other amine-reactive dyes (e.g., NHS-fluorescein) for protein labeling? A: Key considerations:
- Reaction Kinetics : 6-FITC’s thiourea bond is more stable than NHS-ester linkages, which hydrolyze faster in aqueous buffers .
- Spectral Overlap : 6-FITC’s Ex/Em (491/516 nm) suits FITC filter sets, but may overlap with autofluorescence in plant tissues. Consider alternatives like Cy3 in such cases .
- Cost vs. Purity : 6-FITC is cost-effective for high-throughput screening but requires rigorous purity validation for quantitative studies .
Troubleshooting Low Labeling Efficiency Q8: What steps can resolve low 6-FITC labeling efficiency in proteins with limited surface lysines? A:
- Denaturation : Partially denature the protein (e.g., using 1–2 M urea) to expose buried lysines, followed by refolding post-labeling .
- Alternative Amines : Use Tris-based buffers (avoiding competing amines) or target N-terminal amines via pH-controlled reactions (pH 6.0–7.0) .
- Click Chemistry : For proteins lacking lysines, express azide-modified tags and conjugate 6-FITC via strain-promoted azide-alkyne cycloaddition (SPAAC) .
Methodological Tables
Table 1: Key Parameters for 6-FITC-Protein Conjugation
Table 2: Comparison of 6-FITC with Common Fluorophores
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
